molecular formula C9H15BrN2O3 B1282504 tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate CAS No. 109770-82-3

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate

Cat. No. B1282504
M. Wt: 279.13 g/mol
InChI Key: AHAHZEKELWWMSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the protection of amino groups using Boc anhydride, as seen in the preparation of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . The synthesis of tert-butyl N-hydroxycarbamates from aldehydes is another example, where sodium benzenesulfinate and formic acid are used in a methanol-water mixture . Additionally, the synthesis of tert-butyl carbamate derivatives can involve multiple steps, including esterification, protection, and reduction reactions, as demonstrated in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with interactions between different functional groups affecting the overall conformation. For instance, the 1,3,4-thiadiazole derivative related to sulfonamides shows a strong interaction between the sulfonyl group and the thiadiazole ring . X-ray diffraction studies can reveal non-planar conformations and interactions such as hydrogen bonding and π-π stacking, which stabilize the crystal packing .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which afford regioselective products . They can also react with organometallics to give N-(Boc)hydroxylamines . The reactivity of these compounds can be further manipulated through bromination and palladium-catalyzed coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the distorted arrangement around the sulfur atom in the sulfonyl moiety of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate affects its properties . Thermal analysis can provide insights into the stability of these compounds, as seen in the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester .

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

Research on carbamate derivatives, including compounds similar to tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate, has explored their molecular structures and hydrogen bonding interactions. For instance, studies have demonstrated how these molecules form three-dimensional architectures through hydrogen bonds, contributing to their potential application in crystallography and molecular design (Das et al., 2016).

Synthesis and Chemical Reactions

The synthesis of related carbamate compounds and their participation in chemical reactions like the Diels‐Alder reaction has been a subject of interest. These studies provide insights into the methods for synthesizing these compounds and their potential use in creating more complex chemical structures (Padwa et al., 2003).

Halogen and Hydrogen Bond Interactions

Investigations into the crystal structures of carbamate derivatives have shown the simultaneous presence of hydrogen and halogen bonds, which are crucial for understanding the molecular interactions and stability of these compounds. This knowledge is vital for pharmaceutical and material science applications (Baillargeon et al., 2017).

Cardioprotective Agents

Some carbamate derivatives, including those structurally similar to tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate, have been studied for their potential as cardioprotective agents. This research explores their role in improving cardiac efficiency and function, highlighting their potential therapeutic applications (Cheng et al., 2006).

Crystallographic Studies

Crystallographic studies of carbamate compounds offer valuable information on their molecular conformation and interactions. These studies are essential for understanding the molecular structure and potential applications in materials science (Kant et al., 2015).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of carbamate derivatives. This line of inquiry is crucial for developing new antimicrobial agents and understanding their mechanisms of action (Ghoneim & Mohamed, 2013).

properties

IUPAC Name

tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAHZEKELWWMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545620
Record name tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate

CAS RN

109770-82-3
Record name tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-tert-butoxycarbonyl allyl amine, 20 gm, in 700 ml of ethyl acetate and containing 65 gm of NaHCO3 and 50 ml of water, was added portion-wise 80 gm of dibromoformaldoxime at room temperature with vigorous stirring. After completion of the reaction, the organic portion was washed with water (2×100 ml), 100 ml each of 5% NaHCO3, brine and dried over anh. MgSO4 and concentrated to give an oil. Purification by chromatography on silica gel gave the desired product as an oil which solidified on standing. IR(KBr): 3322, 2988, 1680, 1529 cm-1. 1H NMR (80 MHz, CDCl3): delta 1.45 (s, 9H, t-butyl), 2.8-3.5 (m, 4H, CH2CHO, CH2N), 4.6-5.1 (broad s, superimposed on a multiplet, 2H, NH, CHO).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

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